molecular formula C7H14ClNS2 B098517 1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride CAS No. 17385-20-5

1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride

Cat. No.: B098517
CAS No.: 17385-20-5
M. Wt: 211.8 g/mol
InChI Key: XZKMDAIKHRVNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced under specific conditions to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spiro structure can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s unique structure allows it to interact with proteins and other biomolecules, potentially modulating their activity .

Properties

IUPAC Name

1,4-dithia-8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS2.ClH/c1-3-8-4-2-7(1)9-5-6-10-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKMDAIKHRVNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12SCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.74 ml (0.007 mol) of 1-chloroethyl chloroformate is added to a solution of 1.6 g (0.006 mol) of 8-(phenylmethyl)-1,4-dithia-8-azaspiro-[4.5]decane in 20 ml of dichloroethane; the mixture is heated under reflux for 1.5 h, it is cooled to room temperature, 8 ml of 1 M sodium hydroxide are added, the organic phase is decanted off, the aqueous phase is washed with 25 ml of dichloromethane, the organic phases are dried with sodium sulphate and then evaporated to dryness; the residue is dissolved in 35 ml of methanol and the solution is heated at 60° C. for 40 min; the solvent is evaporated off and the solid obtained is triturated with diisopropyl ether; 0.993 g of 1,4-dithia-8-azaspiro[4.5]decane hydrochloride is thus obtained in the form of a white solid. Yield 78%. Melting point >250° C.
Quantity
0.74 mL
Type
reactant
Reaction Step One
Name
8-(phenylmethyl)-1,4-dithia-8-azaspiro-[4.5]decane
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

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